(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370752
InChI: InChI=1S/C27H21NO4/c1-16-8-10-18(11-9-16)27(30)32-23-13-12-21-25(29)24(31-26(21)17(23)2)14-19-15-28(3)22-7-5-4-6-20(19)22/h4-15H,1-3H3/b24-14+
SMILES:
Molecular Formula: C27H21NO4
Molecular Weight: 423.5 g/mol

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate

CAS No.:

Cat. No.: VC16370752

Molecular Formula: C27H21NO4

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate -

Specification

Molecular Formula C27H21NO4
Molecular Weight 423.5 g/mol
IUPAC Name [(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate
Standard InChI InChI=1S/C27H21NO4/c1-16-8-10-18(11-9-16)27(30)32-23-13-12-21-25(29)24(31-26(21)17(23)2)14-19-15-28(3)22-7-5-4-6-20(19)22/h4-15H,1-3H3/b24-14+
Standard InChI Key OQPGZYLDAZBGJJ-ZVHZXABRSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran core substituted at the 6-position with a 4-methylbenzoate ester and at the 2-position with an (1-methylindol-3-yl)methylidene group. The (2E) configuration denotes the trans orientation of the methylidene moiety relative to the benzofuran oxygen . Key structural attributes include:

  • Benzofuran ring: A fused bicyclic system with oxygen at the 1-position.

  • Indole moiety: A 1-methyl-substituted indole linked via a conjugated methylidene group.

  • Benzoate ester: A 4-methyl-substituted benzoyloxy group at the 6-position.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₃₂H₂₆N₂O₅Calculated
Molecular Weight542.56 g/molCalculated
CAS Registry NumberNot publicly assignedN/A
IUPAC NameAs aboveSystematic
SolubilityLow in water; soluble in DMSOAnalogous

The absence of a public CAS number suggests limited commercial availability, typical of research-stage compounds .

Synthesis and Structural Elaboration

Key Synthetic Strategies

Synthesis routes for analogous benzofuran-indole hybrids involve multi-step protocols:

-Sigmatropic Rearrangement

Recent advances in benzofuran synthesis utilize alkynyl sulfoxides and phenols via charge-accelerated -sigmatropic rearrangements. For example, Kobayashi et al. demonstrated substituent migration during cyclization to access highly substituted benzofurans . Adapting this method could enable the construction of the benzofuran core with precise regiocontrol.

Cu(OTf)₂-Catalyzed Cycloaddition

Indole-3-acrylates undergo [3+2] cycloaddition with p-benzoquinones under Cu(OTf)₂ catalysis to yield indol-3-yl-benzofurans . This method offers a one-pot route to the target scaffold, though esterification at the 6-position would require subsequent steps.

Comparative Synthesis Routes

MethodStarting MaterialsCatalystYield (%)Reference
Sigmatropic Rearrangement2,6-Disubstituted phenolsNone60–75
Cu(OTf)₂ CycloadditionIndole-3-acrylate, p-benzoquinoneCu(OTf)₂ (5 mol%)55–70

Biological Activities and Mechanistic Insights

Monoamine Oxidase (MAO) Inhibition

Indole-benzofuran hybrids exhibit potent MAO-B inhibition, a therapeutic target for Parkinson’s disease. The structural analog 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide shows a MAO-B Kᵢ of 0.03 µM and 99-fold selectivity over MAO-A . The target compound’s indole and benzofuran motifs likely confer similar inhibitory activity, though experimental validation is pending.

Structure-Activity Relationships (SAR)

  • Indole substitution: 1-Methyl groups enhance metabolic stability versus 1-ethyl analogs .

  • Benzofuran oxidation: The 3-oxo group may hydrogen-bond to MAO-B’s flavin adenine dinucleotide (FAD) cofactor .

  • Benzoate ester: 4-Methyl substitution improves lipophilicity, potentially enhancing blood-brain barrier penetration.

Analytical Characterization

Spectroscopic Data

While direct data for the compound is unavailable, analogous benzofurans exhibit:

  • ¹H NMR: Aromatic protons at δ 6.8–8.1 ppm, methylidene proton at δ 7.5–7.7 ppm (J = 16 Hz).

  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 543.2.

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